2,4,5-Trifluoropyrimidine and its derivatives represent a class of compounds with a wide range of biological activities, including anticancer, antitumor, antifolate, and anti-epileptic properties. These compounds have been the subject of extensive research due to their unique mechanisms of action and potential therapeutic applications. The trifluoropyrimidine core is a versatile scaffold that can be modified to target various biological pathways, making it a valuable tool in drug discovery and development.
The anticancer and antitumor potential of trifluoropyrimidine derivatives is significant. The [1,2,4]triazolo[1,5-a]pyrimidines have shown high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models, with the ability to be dosed either orally or intravenously1. Similarly, the indolo[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives have exhibited antiproliferative activity against various tumor cell lines, particularly against renal and CNS subpanels2.
Thieno[2,3-d]pyrimidine antifolates have been synthesized as selective inhibitors of purine biosynthesis with selectivity for high-affinity folate receptors. These compounds have shown potent growth inhibitory effects on human tumor cells expressing folate receptors, providing a new avenue for antifolate therapy with a unique mechanism of action3.
The novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been synthesized based on the marine natural product Essramycin and have shown remarkable anti-epileptic activities in a 4-aminopyridine-induced hyperexcitability model in primary cultured neocortical neurons5.
Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used as synthons for the preparation of polycondensed heterocycles, demonstrating the versatility of the trifluoropyrimidine core in synthetic chemistry4.
The activation of the C-F bond of trifluoropyrimidine by nickel has been explored, leading to the synthesis of new pyrimidine and pyrimidinone derivatives, which could have further applications in medicinal chemistry6.
2,4,5-Trifluoropyrimidine is a fluorinated heterocyclic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound has gained attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Its chemical formula is CHFN with the CAS number 17573-79-4 .
2,4,5-Trifluoropyrimidine can be synthesized through various methods, primarily involving the fluorination of pyrimidine derivatives. It is classified as a fluorinated organic compound and a member of the pyrimidine class of heterocycles. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
The synthesis of 2,4,5-trifluoropyrimidine typically involves several approaches:
The molecular structure of 2,4,5-trifluoropyrimidine consists of a pyrimidine ring with three fluorine substituents located at the 2, 4, and 5 positions. The compound exhibits a planar structure typical of aromatic systems. Key structural data include:
The presence of fluorine atoms significantly alters the electronic properties of the compound compared to non-fluorinated analogs .
2,4,5-Trifluoropyrimidine is involved in various chemical reactions due to its reactive nature:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with amines typically yields amino-substituted pyrimidines .
The primary biochemical action of 2,4,5-trifluoropyrimidine is its conversion into 5-fluorouracil through hydrolysis. The mechanism involves:
Relevant analyses indicate that the presence of fluorine significantly enhances both stability and reactivity compared to other halogenated pyrimidines .
2,4,5-Trifluoropyrimidine finds applications across several scientific domains:
The strategic incorporation of fluorine into heterocyclic scaffolds represents a transformative advancement in medicinal chemistry, driven by fluorine’s unique physicochemical properties. Early fluorination methodologies, such as halogen exchange using potassium fluoride (the Halex reaction), enabled the synthesis of foundational fluorinated pyrimidines. A landmark achievement was disclosed in U.S. Patent 4,299,961 (1981), which detailed the first efficient synthesis of 2,4,5-trifluoropyrimidine via fluorination of 5-fluorouracil derivatives using solid potassium fluoride. This method overcame limitations in regioselectivity and yield that plagued earlier approaches [2] [6].
The discovery of fluorouracil (5-FU) in the 1950s as an anticancer agent catalyzed interest in fluoropyrimidines. Researchers recognized that fluorine’s van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), allowing it to act as a bioisostere while altering electronic properties. This insight propelled systematic exploration of polyfluorinated pyrimidines, with 2,4,5-trifluoropyrimidine emerging as a versatile intermediate due to its regioselective reactivity. Its synthesis enabled access to complex derivatives for pharmaceutical applications, including kinase inhibitors and antimetabolites [1] [8]. Industrial-scale production evolved to employ continuous-flow reactors and catalysts like cesium fluoride, improving yields to >85% while minimizing byproducts [6] [9].
Fluorine substitution exerts profound effects on pyrimidine bioactivity through three primary mechanisms:
Electronic Modulation: The strong electron-withdrawing effect (−I effect) of fluorine atoms reduces the pyrimidine ring’s electron density, lowering the LUMO energy and enhancing susceptibility to nucleophilic attack. In 2,4,5-trifluoropyrimidine, this polarization facilitates regioselective substitutions at C4 > C2 > C6, enabling sequential derivatization. For example, in FAK kinase inhibitors, this property allows stepwise incorporation of pharmacophores targeting ATP-binding pockets [3] [7].
Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes. Trifluorinated pyrimidines exhibit extended in vivo half-lives compared to non-fluorinated analogs. In antimalarial agents targeting Plasmodium kinases (e.g., PfPK6/PfGSK3), 2,4,5-trifluoropyrimidine-based inhibitors like 23e show 2-fold greater metabolic stability in liver microsomes than chlorinated counterparts, directly attributable to C–F bond inertness [5] [8].
Bioavailability Enhancement: Fluorine improves membrane permeability by reducing polar surface area and modulating pKa. In cinnamyl-linked 2,4-diaminopyrimidine FAK inhibitors, trifluorination increases logP by 0.5 units, enhancing cellular uptake. This translates to 10-fold lower IC50 values (e.g., 12s at 28 nM vs. 220 nM for non-fluorinated analog) in gastric cancer models [3].
Table 1: Impact of Fluorination on Pyrimidine Properties
Property | Non-Fluorinated Pyrimidine | 2,4,5-Trifluoropyrimidine | Effect of Fluorine |
---|---|---|---|
Electrostatic Potential (σ) | Low (+0.03) | High (+0.62) | Facilitates nucleophilic attack |
Metabolic Half-life (t₁/₂) | ~1.2 hours | >4 hours | Reduced CYP450 oxidation |
LogP | 1.8 | 2.3 | Improved membrane permeation |
Kinase Inhibition (IC₅₀) | 850 nM | 97 nM | Enhanced target affinity |
The number and position of fluorine atoms dictate pyrimidine reactivity, physicochemical behavior, and biological performance. A systematic comparison reveals distinct advantages for 2,4,5-trifluorinated derivatives:
Synthetic Versatility: 2,4,5-Trifluoropyrimidine undergoes sequential nucleophilic substitutions with high regioselectivity due to differential leaving-group kinetics. The C4 position is most electrophilic (σpara = +0.62), followed by C2 (σmeta = +0.34) and C6 (σmeta = +0.06). This allows controlled synthesis of asymmetrically substituted derivatives impossible with di- or mono-fluorinated analogs. For instance, in antitubercular agents, C4 is displaced first by piperidinyl anilines, followed by C2 functionalization [8] [9].
Biological Potency: Polyfluorination enhances target engagement. In FAK inhibitors, trifluorinated derivatives exhibit 5-fold greater potency (IC50 = 8–11 nM) than difluorinated analogs (IC50 = 40–60 nM) due to fluorine’s ability to form electrostatic interactions with catalytic lysine residues. Monofluorinated variants show negligible activity (IC50 > 1,000 nM) [3] [7].
Physicochemical Profile: While trifluorination increases lipophilicity (logP = 2.3 vs. 1.5 for 4,6-difluoropyrimidine), it maintains aqueous solubility via fluorine’s hydrophilicity. This balance is critical for oral bioavailability, as evidenced by trifluorinated PK inhibitors achieving >40% F in rat models versus <15% for monofluorinated derivatives [5] [8].
Table 2: Comparative Analysis of Fluoropyrimidine Derivatives
Parameter | 4-Fluoropyrimidine | 4,6-Difluoropyrimidine | 2,4,5-Trifluoropyrimidine |
---|---|---|---|
Boiling Point (°C) | 105–107 | 112–114 | 96 (at 12 mmHg) |
Relative Reactivity (krel) | 1.0 (reference) | 3.8 | 12.6 |
logP | 1.1 | 1.5 | 2.3 |
Kinase Inhibition Range (IC₅₀) | >1,000 nM | 40–60 nM | 8–172 nM |
Nucleophilic Sites | C4 only | C4, C6 | C4 > C2 > C6 |
The regioselectivity disparity is exemplified in nucleophilic substitutions: 4,6-difluoropyrimidine reacts symmetrically at both positions, limiting complexity, whereas 2,4,5-trifluoropyrimidine enables sequential derivatization. In Plasmodium kinase inhibitors, this permits attachment of a sulfonamide at C4 and an aminopyrazole at C2, yielding dual PfPK6/PfGSK3 inhibitors like 23d (IC50 = 11 nM/172 nM) [5]. Conversely, monofluorinated pyrimidines lack sufficient electrophilicity for efficient derivatization, restricting their utility as synthetic intermediates [4] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1